![molecular formula C15H15N5O2S2 B2972108 2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851132-27-9](/img/structure/B2972108.png)
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
The compound contains several functional groups including an imidazole ring, a thiadiazole ring, a sulfanyl group, and a methoxyphenyl group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and thiadiazole rings, which are aromatic and thus contribute to the compound’s stability . The methoxyphenyl group is likely to contribute to the compound’s solubility in organic solvents .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the imidazole and thiadiazole rings, as well as the sulfanyl group . The nitrogen atoms in the imidazole and thiadiazole rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the imidazole and thiadiazole rings would likely make the compound relatively stable and resistant to degradation .Scientific Research Applications
Glutaminase Inhibition
One of the key areas of research has been the development of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds have been studied for their potential to serve as therapeutic agents by inhibiting GLS, which plays a critical role in cancer cell metabolism. The structure-activity relationship (SAR) studies have identified analogs with improved drug-like properties and enhanced aqueous solubility, demonstrating potential for cancer therapy through the inhibition of glutamine metabolism in tumor cells (Shukla et al., 2012).
Anticonvulsant Activity
Research into omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, which share structural similarities with the compound , has revealed significant anticonvulsant activities. These compounds have been evaluated against seizures induced by maximal electroshock (MES), highlighting the potential of imidazole-containing derivatives as anticonvulsant agents (Aktürk et al., 2002).
Antimicrobial and Antifungal Properties
Studies have also explored the synthesis and biological activities of imidazo[1,2-a]pyridines and thiadiazole derivatives for their potential as antiulcer agents, showcasing some compounds' cytoprotective properties in ethanol and HCl-induced ulcer models. Although these derivatives did not exhibit significant antisecretory activity, their cytoprotective capabilities suggest potential applications in protecting against ulcerative conditions (Starrett et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-10-18-19-14(24-10)17-13(21)9-23-15-16-6-7-20(15)11-4-3-5-12(8-11)22-2/h3-8H,9H2,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPHBIYFUVHHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
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